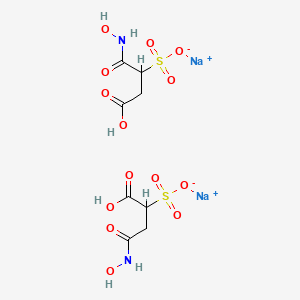
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt are derivatives of succinic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt typically involves the reaction of succinic acid derivatives with hydroxylamine and sulfonation agents. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of these compounds may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert these compounds into their respective amine derivatives.
Substitution: They can participate in substitution reactions where the hydroxyl or sulfo groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products.
科学的研究の応用
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt have several scientific research applications, including:
Chemistry: Used as building blocks in organic synthesis and as intermediates in the preparation of more complex molecules.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as precursors for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt involves their interaction with specific molecular targets and pathways. These compounds can act as nucleophiles or electrophiles in various chemical reactions, leading to the formation of new bonds and functional groups. The exact molecular targets and pathways depend on the specific application and context of their use.
類似化合物との比較
Similar Compounds
- 4-Hydroxyamino-4-oxo-2-sulfo-butanoic Acid Sodium Salt
- 4-Hydroxyamino-4-oxo-3-sulfo-butanoic Acid Sodium Salt
Uniqueness
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt are unique due to their specific structural features and reactivity. Their hydroxylamine and sulfo groups provide distinct chemical properties that differentiate them from other succinic acid derivatives. These unique features make them valuable in various scientific and industrial applications.
特性
分子式 |
C8H12N2Na2O14S2 |
|---|---|
分子量 |
470.3 g/mol |
IUPAC名 |
disodium;1-hydroxy-4-(hydroxyamino)-1,4-dioxobutane-2-sulfonate;4-hydroxy-1-(hydroxyamino)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/2C4H7NO7S.2Na/c6-3(7)1-2(4(8)5-9)13(10,11)12;6-3(5-9)1-2(4(7)8)13(10,11)12;;/h2,9H,1H2,(H,5,8)(H,6,7)(H,10,11,12);2,9H,1H2,(H,5,6)(H,7,8)(H,10,11,12);;/q;;2*+1/p-2 |
InChIキー |
NQDRWNWWKCPFMI-UHFFFAOYSA-L |
正規SMILES |
C(C(C(=O)O)S(=O)(=O)[O-])C(=O)NO.C(C(C(=O)NO)S(=O)(=O)[O-])C(=O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)

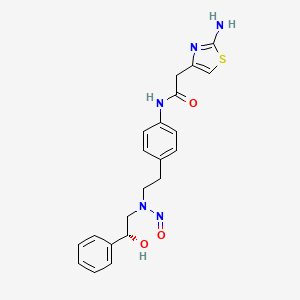

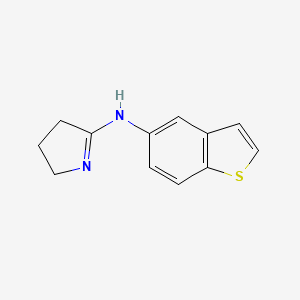

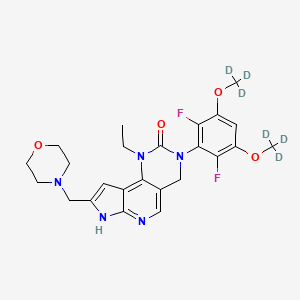

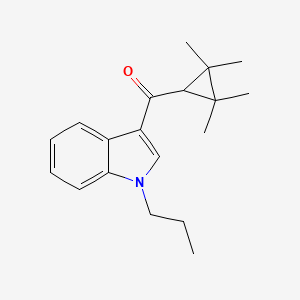

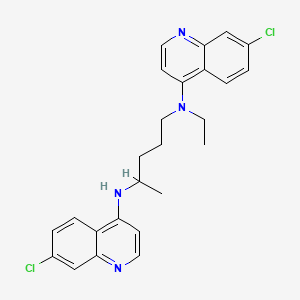
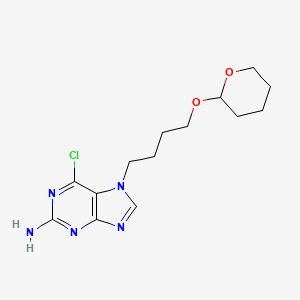
![N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide](/img/structure/B13841981.png)
![(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B13841986.png)
